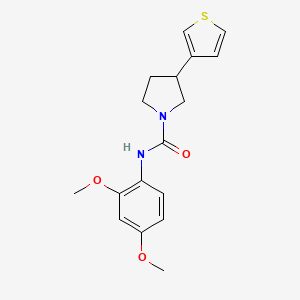

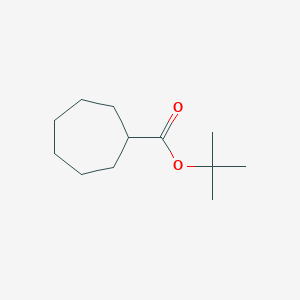

![molecular formula C13H11N5O2S B2384706 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide CAS No. 921468-11-3](/img/structure/B2384706.png)

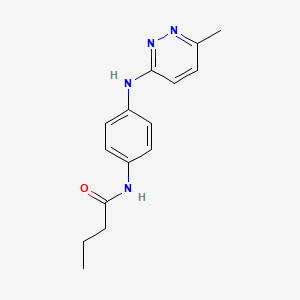

2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide” is a derivative of the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that have shown significant inhibitory activity in various biological assays .

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of appropriate amines with 4-chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine in the presence of TEA . The reaction mixture is refluxed for several hours, and then the solvent is evaporated under reduced pressure .Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.4 g/mol . It has a complexity of 530 and a topological polar surface area of 128 Ų . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . The compound is also characterized by a rotatable bond count of 4 .科学的研究の応用

Antiviral Properties

Imidazole derivatives, including our compound of interest, have demonstrated antiviral activity. Researchers have explored their potential against various viruses, including influenza, herpes simplex, and HIV. The compound’s mechanism of action likely involves inhibiting viral replication or entry into host cells .

Anticancer Potential

The imidazole ring system has been investigated for its role in cancer therapy. Our compound could potentially interfere with tumor growth, angiogenesis, or metastasis. Researchers have explored its effects on specific cancer cell lines, warranting further investigation .

Antibacterial Activity

Imidazole derivatives frequently display antibacterial effects. Our compound might inhibit bacterial enzymes or disrupt cell membrane integrity. Researchers have studied its efficacy against both Gram-positive and Gram-negative bacteria .

Neuroprotective Potential

Given the central nervous system’s vulnerability to oxidative stress and inflammation, compounds like ours may have neuroprotective effects. Researchers have explored their impact on neurodegenerative diseases, such as Alzheimer’s and Parkinson’s .

作用機序

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division .

Pharmacokinetics

The compound’s efficacy against various cell lines suggests it has sufficient bioavailability to exert its effects .

Result of Action

The primary result of the compound’s action is the inhibition of cell division . This can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

特性

IUPAC Name |

2-[(4-oxo-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5O2S/c14-10(19)7-21-13-16-11-9(12(20)17-13)6-15-18(11)8-4-2-1-3-5-8/h1-6H,7H2,(H2,14,19)(H,16,17,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWSYPYMKADKCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

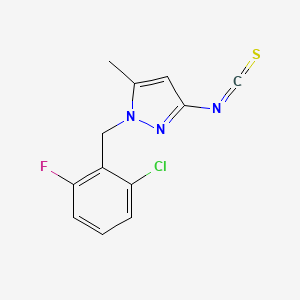

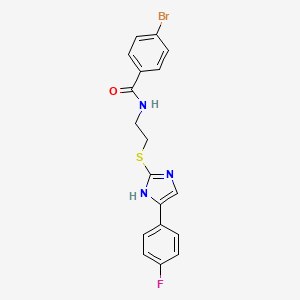

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide](/img/structure/B2384629.png)

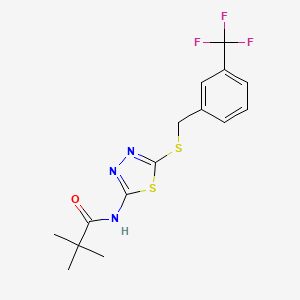

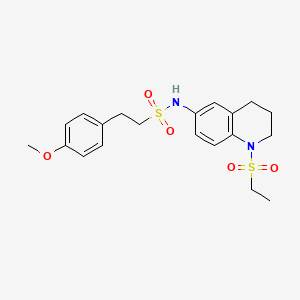

![2-(4-isopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2384638.png)

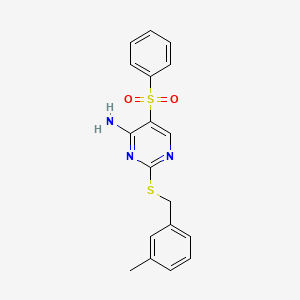

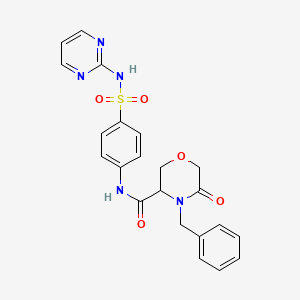

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2384639.png)

![5-[3-(Azepan-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)